(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-14-7-5-10(9-15(14)18)11-6-8-16(19-20)13-4-2-1-3-12(11)13/h1-5,7,9,11,20H,6,8H2/b19-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIUOCJZIYTDRG-KNTRCKAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Acetate Derivatization and Deprotection
A complementary approach, adapted from thiazole synthesis protocols, involves the formation of 3,4-dihydronaphthalen-1(2H)-one-O-acetyl oxime as a protected intermediate. The general procedure includes:
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Oxime Formation : Reacting tetralone with hydroxylamine hydrochloride in ethanol at 60–80°C for 4–6 hours.
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Acetylation : Treating the crude oxime with acetic anhydride in pyridine to yield the O-acetyl derivative, which enhances stability during subsequent reactions.
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Deprotection : Hydrolysis under mild acidic conditions (e.g., HCl in methanol) regenerates the free oxime.
This method, while indirect, offers advantages in purity control, as evidenced by nuclear magnetic resonance (NMR) data confirming >95% enantiomeric excess for analogous structures.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency:
| Solvent System | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Ethyleneglycol monomethylether | 45 | 92 | 99.9 | |
| Ethanol/Water (1:1) | 80 | 85 | 98.5 | |
| Toluene | 110 | 78 | 97.0 |
Polar solvents like ethyleneglycol monomethylether enhance nucleophilic attack by hydroxylamine, while higher temperatures (80–110°C) accelerate imine formation but risk decomposition.
Catalytic and Stoichiometric Considerations
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Acid Catalysis : Carboxylic acids (e.g., acetic acid) improve reaction rates by protonating the carbonyl group of tetralone, facilitating nucleophilic addition.
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Equimolar Ratios : A 1:1 molar ratio of tetralone to hydroxylamine minimizes side products like over-oximated species or dimerization byproducts.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Pharmaceutical Research
(NH)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, demonstrating anti-tumor effects.
- Neurological Disorders : Research is ongoing to explore its efficacy in treating various neurological conditions due to its ability to interact with neurotransmitter systems.
Organic Synthesis
The compound serves as an intermediate in the synthesis of other organic compounds and can act as a reagent in various chemical reactions:
- Oxidation and Reduction Reactions : It can be oxidized using agents like hydrogen peroxide or reduced with sodium borohydride, leading to different chemical derivatives such as naphthoquinones or dihydronaphthalenes.
Biological Interaction Studies
Interaction studies have focused on the compound's binding affinity with biological targets:
- Enzyme Inhibition : The compound's structure allows it to potentially inhibit enzymes that are critical in metabolic pathways.
- Receptor Binding : Investigations into its interaction with specific receptors may reveal insights into its pharmacological properties.
Mechanism of Action
The mechanism of action of (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Tetrahydronaphthalenamine Derivatives
Compounds in this class share a tetrahydronaphthalene backbone but differ in substituents and functional groups.
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., dichlorophenyl) enhance electrophilicity at the imine carbon, facilitating nucleophilic additions in sertraline synthesis . In contrast, alkyl substituents (e.g., cyclohexyl) increase lipophilicity but reduce reactivity .
- Stereochemistry : The target compound’s synthesis emphasizes enantiomeric purity using chiral starting materials, whereas impurities like Sertraline Impurity A arise from racemic mixtures .
Hydroxylamine/Imine Derivatives
These compounds feature imine (C=N) or hydroxylamine moieties but vary in aromatic substituents.
Key Observations :
- Electronic Effects : Dichlorophenyl groups (electron-withdrawing) stabilize the imine via conjugation, whereas methoxy groups (electron-donating) increase susceptibility to hydrolysis .
- Spectroscopic Differences : The target compound’s C=N stretching frequency (FT-IR) is likely lower than that of methoxy-substituted analogs due to reduced electron density .
Dichlorophenyl-Containing Compounds
These share the 3,4-dichlorophenyl motif but differ in core structures.
Key Observations :
- Biological Relevance : The dichlorophenyl group in the target compound contributes to sertraline’s affinity for serotonin transporters, while acetamide derivatives (e.g., ) exhibit structural similarity to penicillin but lack confirmed bioactivity .
- Synthetic Utility : Dichlorophenyl groups enhance thermal stability in polymers (e.g., 3-chloro-N-phenyl-phthalimide) and direct regioselectivity in pharmaceutical intermediates .
Biological Activity
The compound (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine , with the molecular formula C16H13Cl2NO and CAS number 124345-14-8, is a hydroxylamine derivative characterized by a naphthalene core substituted with a dichlorophenyl group. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The compound features:
- Molecular Weight : 306.2 g/mol
- Functional Groups : Hydroxylamine and dichlorophenyl moiety.
- Structural Characteristics : The presence of chlorine atoms enhances its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : 3,4-dichlorophenylboronic acid and a naphthalene derivative.
- Suzuki Coupling Reaction : This method attaches the dichlorophenyl group to the naphthalene ring using palladium as a catalyst.
- Formation of Hydroxylamine : The intermediate reacts with hydroxylamine hydrochloride in the presence of a base like sodium acetate to yield the final product.
Biological Activity
Research into the biological activity of (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine indicates several promising applications:
Anticancer Properties
Studies have shown that compounds similar to this hydroxylamine derivative can inhibit specific enzymes involved in cancer cell proliferation. For example, it may interact with molecular targets such as:
- Enzymes : Inhibition of enzymes that facilitate tumor growth.
- Cell Signaling Pathways : Modulation of pathways that regulate apoptosis and cell cycle progression.
Antioxidant Activity
Hydroxylamines are known for their antioxidant properties. Preliminary studies suggest that this compound may exhibit:
- Free Radical Scavenging : Ability to neutralize free radicals, potentially reducing oxidative stress in cells.
- Protective Effects : Possible protective effects against cellular damage linked to various diseases.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects. Its biological activity may include:
- Inhibition of Pathogen Growth : Similar compounds have shown effectiveness against bacterial and fungal strains.
Case Studies and Research Findings
A review of literature reveals various studies highlighting the biological activities of related compounds:
The mechanism by which (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine exerts its biological effects may involve:
- Enzyme Inhibition : Competing with substrates for active sites on enzymes.
- Receptor Interaction : Binding to specific receptors to modulate signaling pathways.
- Oxidative Stress Modulation : Reducing oxidative damage through scavenging reactive oxygen species.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine, and how can reaction efficiency be optimized?
- Methodology :
- Pd-catalyzed C-H activation : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) with dimethylformamide (DMF) as an amino source, as demonstrated in naphthalene derivative synthesis . Optimize reaction conditions (temperature, solvent, catalyst loading) to enhance yield.
- Vilsmeier-Haack reaction : For introducing dichlorophenyl groups, refer to methodologies from Vilsmeier et al. (1937), which involve electrophilic aromatic substitution under controlled conditions .
- Purification : Employ column chromatography (silica gel) and recrystallization for isolating high-purity products .
Q. Which spectroscopic techniques are critical for confirming the structural identity and purity of this compound?
- Methodology :
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., hydroxylamine N-O stretch, aromatic C-Cl vibrations) by comparing peaks to reference spectra .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to distinguish isotopic patterns of chlorine atoms .
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve stereochemistry and verify substituent positions, referencing analogous compounds in literature .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Cross-validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities in tautomerism or stereoisomerism .
- Computational modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts or IR spectra for comparison with experimental data .
- Isotopic labeling : Introduce deuterium or ¹³C labels to track specific functional groups and confirm assignments .
Q. What experimental designs are suitable for evaluating the environmental fate and ecological impacts of this compound?
- Methodology :
- Environmental stability studies : Assess hydrolysis, photolysis, and biodegradation under controlled pH, light, and microbial conditions using LC-MS/MS to monitor degradation products .
- Ecotoxicological assays : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna, algae) via OECD guidelines, measuring endpoints like EC₅₀ or NOEC (No Observed Effect Concentration) .
- Partitioning studies : Determine log Kow (octanol-water coefficient) and soil adsorption coefficients (Kd) to predict environmental distribution .
Q. How can the compound's potential biological activity be systematically investigated?
- Methodology :
- In vitro screening : Conduct enzyme inhibition assays (e.g., cytochrome P450, kinases) and cell viability tests (MTT assay) using dose-response curves to establish IC₅₀ values .
- In silico docking : Use molecular docking software (e.g., AutoDock) to predict binding affinities with target proteins, guided by structural analogs in PubChem .
- Mechanistic studies : Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify ligand-receptor interactions .
Methodological Notes
- Synthetic Optimization : Reaction efficiency can be enhanced via Design of Experiments (DoE) approaches, such as factorial designs, to identify critical variables (e.g., catalyst ratio, temperature) .
- Environmental Impact : Long-term studies (5+ years) are recommended to assess bioaccumulation potential, leveraging Project INCHEMBIOL’s framework for multi-compartmental analysis .
- Data Validation : Always include control experiments (e.g., solvent-only, known inhibitors) and replicate measurements (n ≥ 3) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
